molecular formula C6H7FN2O B125648 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS No. 137234-87-8

4-Ethyl-5-fluoro-6-hydroxypyrimidine

Cat. No.: B125648
CAS No.: 137234-87-8
M. Wt: 142.13 g/mol
InChI Key: ZEMRCKIJEFNNCO-UHFFFAOYSA-N
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Description

Calcium mandelate: is a calcium salt of mandelic acid, an aromatic alpha hydroxy acid. It is known for its applications in various fields, including medicine and chemistry. The compound is characterized by its white crystalline appearance and solubility in water and polar organic solvents .

Scientific Research Applications

Chemistry: Calcium mandelate is used as a chiral building block in the synthesis of various pharmaceuticals. Its ability to form complexes with metal ions makes it valuable in coordination chemistry .

Biology: In biological research, calcium mandelate is studied for its potential antimicrobial properties. It is also used in the study of enzyme-catalyzed reactions involving mandelic acid derivatives .

Medicine: Calcium mandelate has applications in the treatment of urinary tract infections. It is used in formulations that release mandelic acid, which has antibacterial properties .

Industry: In the industrial sector, calcium mandelate is used in the production of cosmetics and personal care products due to its exfoliating properties. It is also employed in the synthesis of other chemical compounds .

Mechanism of Action

Target of Action

4-Ethyl-5-fluoro-6-hydroxypyrimidine, also known as 6-Ethyl-5-fluoropyrimidin-4(3H)-one, is a pyrimidine derivative It is used in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents , suggesting that it may target enzymes or proteins involved in fungal growth and proliferation.

Mode of Action

Given its use in the synthesis of antifungal agents , it can be inferred that it may interact with its targets to inhibit essential biological processes, leading to the death or growth inhibition of the fungi.

Biochemical Pathways

As a component of antifungal agents , it may be involved in disrupting the synthesis of essential components of the fungal cell, such as the cell wall or membrane, or inhibiting key enzymes in metabolic pathways.

Result of Action

Given its use in the synthesis of antifungal agents , it can be inferred that its action results in the inhibition of fungal growth and proliferation.

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium mandelate can be synthesized through the reaction of calcium hydroxide with mandelic acid. The reaction typically occurs in an aqueous medium, where calcium hydroxide reacts with mandelic acid to form calcium mandelate and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of calcium mandelate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain high-purity calcium mandelate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Calcium mandelate undergoes several types of chemical reactions, including:

    Oxidation: Calcium mandelate can be oxidized to form benzaldehyde and calcium carbonate.

    Reduction: Reduction reactions may convert calcium mandelate to mandelic acid.

    Substitution: Substitution reactions can occur, where the hydroxyl group of mandelic acid is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products:

Properties

IUPAC Name

4-ethyl-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMRCKIJEFNNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447952
Record name 6-Ethyl-5-fluoropyrimidin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-87-8
Record name 6-Ethyl-5-fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-5-fluoro-4(3H)-pyrimidone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethyl-5-fluoropyrimidin-4(1H)-one
Source EPA DSSTox
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Record name 6-ethyl-5-fluoro-4(3H)-pyrimidone
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Record name 137234-87-8
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